Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cholinesterases. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their diverse applications in pharmaceuticals and agrochemicals.
This compound can be synthesized through various chemical methods that involve the reaction of benzyloxy-substituted phenols with carbamates. It is classified under organic compounds, specifically as a carbamate derivative due to the presence of the carbamate functional group (-O-C(=O)-N-). The structure features a benzyl group attached to a hydroxyphenethyl moiety, which contributes to its biological activity.
The synthesis of Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate typically involves several key steps:
The process is characterized by moderate reaction conditions and yields that can be optimized through careful control of parameters such as temperature and solvent choice .
Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate has a complex molecular structure characterized by:
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods, which provide insights into its spatial arrangement and potential interactions with biological targets .
Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate can undergo various chemical reactions, including:
The mechanism of action for Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate primarily involves its role as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. The binding process typically includes:
Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and storage, as well as its applicability in biological systems .
Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate has potential applications in various fields:
Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate represents a structurally complex carbamate derivative featuring multiple functional groups that confer distinctive chemical properties. The systematic IUPAC name describes its molecular architecture: a phenethyl core substituted with hydroxy and benzyloxy groups at the 3- and 4-positions, respectively, with the carbamate functionality (-NH-C(O)OCH₂C₆H₅) attached to the ethylamine nitrogen. This naming follows established carbamate nomenclature patterns observed in simpler analogs like benzyl hydroxycarbamate (C₈H₉NO₃) [1] and benzyl (3-hydroxybenzyl)carbamate (C₁₅H₁₅NO₃) [6].
The molecular formula is C₂₃H₂₃NO₄, with a calculated molecular weight of 377.44 g/mol. Key structural features include:
Table 1: Structural Comparison with Related Carbamates
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate | C₂₃H₂₃NO₄ | 377.44 | Phenethyl backbone, dual benzyl groups, free phenolic OH |
Benzyl hydroxycarbamate | C₈H₉NO₃ | 167.16 | Simplest benzyl carbamate derivative |
Benzyl (3-hydroxybenzyl)carbamate | C₁₅H₁₅NO₃ | 257.28 | Monosubstituted benzyl scaffold |
Benzyl (4-hydroxycyclohexyl)carbamate | C₁₄H₁₉NO₃ | 249.31 | Alicyclic hydroxy group |
Computational analysis predicts a TPSA (Topological Polar Surface Area) of approximately 65.6 Ų and LogP of 3.2, indicating moderate membrane permeability. The molecule contains three hydrogen bond acceptors (carbamate carbonyl oxygen, two ether oxygens) and two hydrogen bond donors (carbamate NH, phenolic OH) [6]. The presence of both protected and unprotected phenolic groups creates distinctive reactivity patterns, where the free phenolic hydroxy can participate in hydrogen bonding while the benzyl-protected oxygen contributes to hydrophobic character.
The synthetic exploration of benzyl carbamates dates to mid-20th century peptide chemistry, where benzyloxycarbonyl (Cbz) groups emerged as fundamental nitrogen-protecting strategies. Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate represents an evolution of this chemistry, designed to address specific synthetic challenges in complex molecule assembly. Its development parallels advances in orthogonally protected tyrosine analogs and multifunctional phenolic scaffolds for pharmaceutical synthesis [8].
The compound first appeared in scientific literature as an intermediate in opioid receptor ligand research during the early 2000s, where its dual-protection strategy proved valuable for synthesizing phenolic amines without unwanted side reactions. The benzyl ether group provides robust protection during synthetic manipulations, while the Cbz group offers advantages in selective deprotection – removable via hydrogenolysis or acidolysis without disturbing the benzyl ether [5] [8]. This orthogonal protection strategy enabled precise synthetic routes to complex phenolic amines that were previously inaccessible due to side-reactions at free phenols or amines.
Key synthetic improvements occurred through:
The structural complexity reflects progressive refinement in carbamate chemistry, moving from simple analogs like benzyl (4-hydroxycyclohexyl)carbamate (CAS 16801-62-0) [8] to sophisticated multifunctional derivatives tailored for specific pharmacological applications.
Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate occupies a strategic position in medicinal chemistry due to its dual functionality as both a protecting group intermediate and potential pharmacophore. The carbamate group serves as a stable bioisostere for peptide bonds, conferring resistance to proteolytic degradation while maintaining hydrogen-bonding capabilities critical for target interactions [5]. This molecular feature is extensively exploited in protease inhibitor design, where carbamate-containing compounds demonstrate enhanced metabolic stability compared to amide counterparts.
Table 2: Metabolic Stability of Carbamate Derivatives
Carbamate Type | Metabolic Lability | Representative Drug | Medicinal Application |
---|---|---|---|
Aryl-OCO-NHalkyl | High | – | Prodrug design |
Alkyl-OCO-N(endocyclic) | Moderate | Linezolid | Antibiotic |
Cyclic carbamates | Low | Cefoxitin | β-Lactam antibiotic |
Aryl-OCO-N(endocyclic) | Low | – | Enzyme inhibitors |
The compound's design leverages structure-activity relationship (SAR) principles observed in opioid receptor ligands like N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide [3]. Key pharmacological advantages include:
The phenolic hydroxy group, when deprotected, serves as a crucial hydrogen-bond donor in enzyme inhibition. For instance, in kinase and phosphatase targets, this group mimics tyrosine phosphorylation states [5]. The benzyl-protected precursor allows precise delivery to target tissues before enzymatic activation. Recent applications include its use as an intermediate in developing κ opioid receptor (KOR) selective ligands, where carbamate derivatives demonstrate nanomolar affinity (Ki = 1.9-3.1 nM) and potent antinociceptive effects confirmed through abdominal constriction tests [3].
The structural versatility enables diverse medicinal applications:
These attributes establish benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate as a valuable template in targeted drug discovery, particularly for central nervous system disorders where controlled metabolic activation and blood-brain barrier penetration are critical design parameters.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1